1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Brand Name:
Vulcanchem
CAS No.:
181514-35-2
VCID:
VC20896147
InChI:
InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
SMILES:
C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F
Molecular Formula:
C11H9BrF3NO
Molecular Weight:
308.09 g/mol
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
CAS No.: 181514-35-2
Cat. No.: VC20896147
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181514-35-2 |
|---|---|
| Molecular Formula | C11H9BrF3NO |
| Molecular Weight | 308.09 g/mol |
| IUPAC Name | 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 |
| Standard InChI Key | VKQVUQYZTXGZLW-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
| Canonical SMILES | C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator